
Eseroline, (4-isopropylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eseroline, (4-isopropylphenyl)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C23H29N3O2 and its molecular weight is 379.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1.1 Antinociceptive Properties
Eseroline exhibits potent antinociceptive effects, comparable to morphine. Research indicates that it can inhibit electrically evoked contractions in various models, including the mouse vas deferens and guinea pig ileum, suggesting its potential as an analgesic agent. Notably, eseroline's action is reversible by naloxone, indicating its interaction with opioid receptors .
Table 1: Antinociceptive Activity of Eseroline
Study Focus | Model Used | Eseroline Dose | Effect Observed |
---|---|---|---|
Antinociceptive Effect | Mouse Vas Deferens | Varies | Inhibition of twitches |
Antinociceptive Effect | Guinea Pig Ileum | Varies | Inhibition of contractions |
Reversal Study | Various Models | Naloxone Administered | Reversal of effects |
1.2 Neurotoxicity Studies
Eseroline has been shown to induce neuronal cell death at concentrations as low as 75 µM across different neuronal cell lines (mouse neuroblastoma N1E-115, rat glioma C6). The mechanism involves the loss of ATP and cell integrity, making it more toxic than its parent compound, physostigmine .
Table 2: Neurotoxic Effects of Eseroline
Cell Line Tested | Concentration (µM) | LDH Leakage (%) | ATP Loss (%) |
---|---|---|---|
N1E-115 | 75 | Significant | >50 |
C6 | 80-120 | Moderate | Moderate |
NG-108-15 | 40-75 | High | High |
Mechanistic Insights
2.1 Interaction with Neurotransmitter Systems
Eseroline's pharmacodynamics suggest interactions with multiple neurotransmitter systems beyond opioid receptors. It may exhibit antagonistic effects on serotonin receptors, influencing mood and anxiety pathways.
2.2 Cholinesterase Inhibition
While eseroline demonstrates weak and reversible acetylcholinesterase inhibition, its primary mechanism appears to be linked to its antinociceptive properties rather than cholinesterase activity. This distinction is crucial for understanding its therapeutic potential .
Case Studies and Clinical Implications
3.1 Clinical Trials on Eseroline Derivatives
Recent studies have explored the efficacy of eseroline derivatives in clinical settings for pain management and neurodegenerative diseases. For instance, a clinical trial evaluating the safety and efficacy of an eseroline analog demonstrated promising results in reducing chronic pain without significant side effects .
3.2 Comparative Studies with Other Analgesics
Comparative studies have highlighted eseroline's effectiveness against traditional analgesics like morphine, showing a faster onset of action but shorter duration .
Table 3: Comparative Analysis with Morphine
Parameter | Eseroline | Morphine |
---|---|---|
Onset of Action | Minutes | Minutes |
Duration of Action | Shorter | Longer |
Side Effects | Fewer | More |
Future Directions in Research
The unique properties of eseroline warrant further investigation into its potential applications in treating pain and neurodegenerative disorders. Future research should focus on:
- Long-term toxicity studies to assess safety profiles.
- Mechanistic studies to elucidate the pathways involved in its pharmacological effects.
- Development of analogs that enhance therapeutic efficacy while minimizing side effects.
Eigenschaften
Molekularformel |
C23H29N3O2 |
---|---|
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-(4-propan-2-ylphenyl)carbamate |
InChI |
InChI=1S/C23H29N3O2/c1-15(2)16-6-8-17(9-7-16)24-22(27)28-18-10-11-20-19(14-18)23(3)12-13-25(4)21(23)26(20)5/h6-11,14-15,21H,12-13H2,1-5H3,(H,24,27) |
InChI-Schlüssel |
NKJRRVBTMYRXRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)N(C4C3(CCN4C)C)C |
Synonyme |
cymserine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.